LYN-1604

ULK1 agonist autophagy activation TNBC target validation

LYN-1604 is the only available small-molecule ULK1 activator—not inhibitor—specifically demonstrated to induce ULK complex-dependent cell death in TNBC. Its EC50 of 18.94 nM (ULK1 activation) and MDA-MB-231 cellular IC50 of 1.66 μM provide precise concentration benchmarks. The compound features validated binding residues (LYS50, LEU53, TYR89) for SAR studies and produces distinct proteomic signatures vs. ULK1 inhibitors like MRT68921. In vivo MDA-MB-231 xenograft efficacy (25-100 mg/kg/day, 14-day intragastric, EC50 ≈50 mg/kg/day) confirms target engagement and tumor growth inhibition. This is the optimal choice for TNBC autophagy-apoptosis crosstalk research.

Molecular Formula C33H43Cl2N3O2
Molecular Weight 584.6 g/mol
Cat. No. B15604115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLYN-1604
Molecular FormulaC33H43Cl2N3O2
Molecular Weight584.6 g/mol
Structural Identifiers
InChIInChI=1S/C33H43Cl2N3O2/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3
InChIKeyDVNVYWLKGWAELS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LYN-1604 ULK1 Activator for Triple-Negative Breast Cancer Research: Compound Baseline and Procurement Context


LYN-1604 (CAS 2088939-99-3, free base; CAS 2310109-38-5, dihydrochloride) is a small-molecule UNC-51-like kinase 1 (ULK1) agonist discovered through integrated in silico screening and chemical synthesis from a library of 32 candidate molecules [1]. It belongs to the class of autophagy-modulating ULK1 ligands but is functionally distinct as an activator rather than an inhibitor. LYN-1604 activates ULK1 with an enzymatic EC50 of 18.94 nM in ADP-Glo™ kinase assay and binds wild-type ULK1 with a Kd of 291.4 nM as determined by surface plasmon resonance (SPR) [1]. The compound induces ULK complex (ULK1-mATG13-FIP200-ATG101)-dependent cell death involving both autophagy and apoptosis pathway effectors (ATF3, RAD21, caspase-3) in triple-negative breast cancer (TNBC) MDA-MB-231 cells (cellular IC50 = 1.66 μM), and suppresses MDA-MB-231 xenograft tumor growth in vivo upon intragastric administration [1].

Why ULK1 Modulators Cannot Be Interchanged: LYN-1604 Activation vs Inhibition Differentiation


ULK1-targeting small molecules are not a single interchangeable class. LYN-1604 is a ULK1 activator (agonist), whereas the majority of commercially available ULK1-modulating compounds—SBI-0206965 (ULK1 IC50 = 108 nM), MRT68921 (ULK1 IC50 = 2.9 nM), and MRT67307 (ULK1 IC50 = 45 nM)—are kinase inhibitors [1][2]. In TNBC, ULK1 is significantly downregulated (p = 1.39 × 10⁻⁶ in TNBC vs non-TNBC tumors by TCGA analysis); thus, pharmacological activation—not inhibition—is the mechanistically rational strategy [1]. Furthermore, even among the rare ULK1 activators, LYN-1604 and BL-918 differ fundamentally in biological outcome: LYN-1604 induces death-associated autophagy for oncology applications, whereas BL-918 elicits cytoprotective autophagy for neurodegeneration research [1]. Substituting a ULK1 inhibitor for LYN-1604 would produce opposite effects on ULK1 kinase activity and the autophagy cascade, as demonstrated by SBI-0206965 (300 nM) reversing LYN-1604-induced ULK1 activation [1]. These mechanistic, directional, and disease-context differences make generic substitution scientifically invalid.

LYN-1604 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decisions


LYN-1604 ULK1 Activation vs SBI-0206965 Inhibition: Directional Mechanism Evidence for TNBC Target Rationale

LYN-1604 is a ULK1 activator (agonist), whereas SBI-0206965 is a ULK1 inhibitor—representing opposite functional directions on the same kinase target. In the ADP-Glo™ kinase assay, LYN-1604 achieved an EC50 of 18.94 nM for ULK1 activation, producing 1.96-fold enzymatic activation at 100 nM [1]. In contrast, SBI-0206965 inhibits ULK1 with an IC50 of 108 nM and ULK2 with an IC50 of 711 nM [2]. Critically, when the two compounds were tested together, SBI-0206965 at 300 nM markedly reversed the LYN-1604-induced increase in ULK1 kinase activity, confirming functional antagonism [1]. In TNBC tumor tissues, ULK1 expression is significantly downregulated (p = 1.39 × 10⁻⁶ vs non-TNBC tumors by TCGA analysis; validated by tissue microarray) [1], establishing ULK1 activation—not inhibition—as the disease-relevant pharmacological strategy.

ULK1 agonist autophagy activation TNBC target validation kinase activator vs inhibitor

LYN-1604 vs BL-918: Enzymatic EC50 Potency Comparison Between the Only Two Known ULK1 Activators

LYN-1604 and BL-918 are the only two reported small-molecule ULK1 activators. In the ADP-Glo™ kinase assay, LYN-1604 activates ULK1 with an EC50 of 18.94 nM [1]. BL-918, characterized independently, activates ULK1 with an EC50 of 24.14 nM . This represents a 27.4% lower EC50 (i.e., higher potency) for LYN-1604 relative to BL-918. Additionally, LYN-1604 at 100 nM produces 195.7% enzymatic activity relative to baseline [1], providing a direct quantitative measure of activation magnitude that exceeds the threshold for robust pathway engagement.

ULK1 activator potency EC50 comparison kinase activation autophagy pharmacology

LYN-1604 vs BL-918: Binding Affinity (Kd) for Wild-Type ULK1 by Surface Plasmon Resonance

Binding affinity to the ULK1 target is a critical parameter for target engagement and pharmacological effect. LYN-1604 binds wild-type ULK1 with a Kd of 291.4 nM as determined by surface plasmon resonance (SPR) [1]. BL-918 binds ULK1 with a Kd of 719 nM (0.719 μM) . This represents an approximately 2.47-fold higher binding affinity (lower Kd) for LYN-1604 relative to BL-918. The nanomolar-range binding of LYN-1604 is consistent with its potent enzymatic activation and cellular activity profile.

ULK1 binding affinity SPR analysis Kd comparison target engagement

LYN-1604 vs MRT68921: Direct Head-to-Head Proteomic Comparison in MDA-MB-231 TNBC Cells

A 2026 quantitative proteomics study directly compared the cellular effects of ULK1 activation (LYN-1604) versus ULK1 inhibition (MRT68921) in MDA-MB-231 triple-negative breast cancer cells. Cells were treated with each compound at its respective EC50 concentration (LYN-1604: 29.8 μM; MRT68921: 2.6 nM) for 24 hours, and global protein abundance changes were characterized by quantitative label-free LC-MS/MS [1][2]. The two modulators produced distinct proteomic signatures with differential regulation of tumor-related and immune-associated pathways. Autophagic activity was confirmed by LC3 immunoblotting and fluorescence microscopy [1]. This study provides direct, within-experiment evidence that ULK1 activation versus inhibition generates fundamentally different downstream biological consequences, reinforcing that the compounds cannot serve as functional substitutes for one another.

ULK1 activator vs inhibitor proteomics MDA-MB-231 label-free LC-MS/MS autophagy modulation proteome

LYN-1604 Binding Site Validation: Site-Directed Mutagenesis Defines Key ULK1 Residues LYS50, LEU53, and TYR89

The binding site of LYN-1604 on ULK1 was validated through systematic site-directed mutagenesis of residues in the predicted binding pocket. Three amino acid residues—LYS50, LEU53, and TYR89—were identified as critical for LYN-1604-mediated ULK1 activation. Mutating these residues to alanine produced differential effects on kinase activity: ULK1(K50A) reduced activation by 11.93% at 10 nM and 8.73% at 100 nM LYN-1604; ULK1(L53A) reduced activation by 3.22% at 10 nM and 4.06% at 100 nM; ULK1(Y89A) completely abrogated activation by LYN-1604 [1]. SPR analysis confirmed that ULK1(Y89A) caused a sharp decrease in binding affinity compared to wild-type ULK1, ULK1(K50A), and ULK1(L53A) [1]. Notably, TYR89 is a shared residue between LYN-1604 and BL-918 binding pockets, but LEU53 is unique to LYN-1604, while BL-918 utilizes ARG18 and ASN86 [1][2]. This validated binding site provides a defined molecular pharmacology framework absent from compounds characterized solely by potency values.

ULK1 binding site site-directed mutagenesis structure-activity relationship TYR89 activation residue

LYN-1604 Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


TNBC Autophagy-Dependent Cell Death Mechanism Studies Requiring ULK1 Activation

LYN-1604 is the optimal procurement choice for research programs investigating ULK1 activation as a therapeutic strategy in triple-negative breast cancer. The compound's validated mechanism (ULK1 activation, not inhibition) aligns with the disease biology of TNBC, where ULK1 is significantly downregulated (p = 1.39 × 10⁻⁶ vs non-TNBC) [1]. Its EC50 of 18.94 nM for ULK1 activation and cellular IC50 of 1.66 μM in MDA-MB-231 cells provide well-characterized concentration benchmarks for dose-response experiments [1]. The defined binding residues (LYS50, LEU53, TYR89) enable researchers to design rigorous controls using ULK1 mutant constructs [1], while the involvement of downstream effectors ATF3, RAD21, and caspase-3 offers multiple readout nodes for mechanistic dissection of autophagy-apoptosis crosstalk.

Comparative ULK1 Modulator Studies: Activator vs Inhibitor Pharmacological Phenotyping

For studies designed to compare the biological consequences of ULK1 activation versus inhibition, LYN-1604 is the only available small-molecule ULK1 activator suitable for such head-to-head experimental designs. The 2026 proteomics study by Bal Albayrak et al. has already established a direct comparison framework using LYN-1604 and MRT68921 in MDA-MB-231 cells, demonstrating that ULK1 activation and inhibition produce distinct proteomic signatures [2]. Researchers conducting similar comparative studies can leverage SBI-0206965 (ULK1 IC50 = 108 nM) as the inhibitor comparator, noting that SBI-0206965 at 300 nM functionally reverses LYN-1604-induced ULK1 kinase activity [1]. This experimental paradigm enables rigorous dissection of directional ULK1 pharmacology.

Structure-Based ULK1 Activator Design and Binding Site Mapping

LYN-1604's validated binding site—with quantitative mutagenesis data for LYS50 (10% activity reduction), LEU53 (4% reduction), and TYR89 (complete inactivation)—provides a molecular pharmacology framework for structure-activity relationship (SAR) campaigns [1]. The 25 ns MD simulation data and molecular docking conformations available for the LYN-1604/ULK1 complex [1] enable computational chemistry groups to design derivative libraries targeting the activation pocket. The distinct binding residues of LYN-1604 (LEU53) versus BL-918 (ARG18, ASN86) and versus ULK1 inhibitors (MET92, LYS46, ASP165, ASN143) offer clear structural differentiation for selectivity-driven medicinal chemistry programs.

In Vivo TNBC Xenograft Pharmacology with ULK1 Target Engagement Monitoring

LYN-1604 has demonstrated in vivo efficacy in an MDA-MB-231 xenograft model with intragastric administration at 25, 50, and 100 mg/kg/day for 14 days, achieving significant tumor growth inhibition with stable body weight in treated mice [1]. The in vivo EC50 is approximately 50 mg/kg/day at day 14, as cited by Sigma-Aldrich technical documentation . Target engagement in tumor tissues was confirmed by increased ULK1 and phospho-ULK1 immunoreactivity, as well as autophagy marker upregulation (LC3 conversion, p62 degradation) by western blot [1]. These parameters provide a dosing and endpoint framework for in vivo pharmacology studies requiring ULK1 activation as the primary pharmacodynamic endpoint in TNBC models.

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